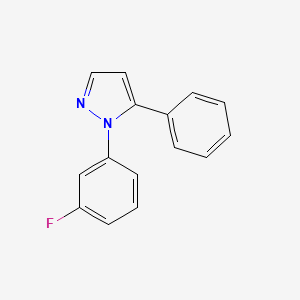

1-(3-fluorophenyl)-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

1269294-32-7 |

|---|---|

Molecular Formula |

C15H11FN2 |

Molecular Weight |

238.265 |

IUPAC Name |

1-(3-fluorophenyl)-5-phenylpyrazole |

InChI |

InChI=1S/C15H11FN2/c16-13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H |

InChI Key |

YSUFJCGJQXAMBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC(=CC=C3)F |

Synonyms |

1-(3-fluorophenyl)-5-phenyl-1H-pyrazole |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 3 Fluorophenyl 5 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data for 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton, are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, including the chemical shifts for all carbon atoms in this compound, could not be found.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

Information regarding Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to confirm proton-carbon attachments and long-range correlations for this compound is not available.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The characteristic vibrational frequencies (cm⁻¹) from the FT-IR spectrum of this compound, corresponding to its specific functional groups and bond vibrations, have not been reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement (m/z) and elemental composition data for the molecular ion of this compound, as determined by HRMS, are not documented in the searched sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS data, including retention time and the mass fragmentation pattern for this compound, is not available in the reviewed literature. In general, the mass spectrum of pyrazole (B372694) derivatives shows characteristic fragmentation patterns, often involving the cleavage of the pyrazole ring and loss of substituents. However, without experimental data for the target compound, a detailed analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound, which would detail its specific electronic transitions (e.g., π→π* and n→π*), has not been reported in the searched scientific databases. Such a spectrum would provide information on the chromophores within the molecule and is typically measured in various solvents, but these experimental details are not available.

X-ray Single Crystal Diffraction for Definitive Solid-State Structure

A definitive solid-state structure of this compound determined by X-ray single crystal diffraction is not present in the public crystallographic databases. This analysis would provide precise data on bond lengths, bond angles, crystal system, space group, and intermolecular interactions, but this information has not been published.

Elemental Analysis for Compositional Verification

Experimental elemental analysis data (e.g., found percentages of C, H, N) for this compound, which would be compared against calculated theoretical values to verify its elemental composition and purity, is not documented in the available literature.

Computational Chemistry and in Silico Design Strategies for 1 3 Fluorophenyl 5 Phenyl 1h Pyrazole Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.comresearchgate.net This method is instrumental in understanding how ligands, such as pyrazole (B372694) derivatives, interact with macromolecular targets like proteins and enzymes. nih.govijpbs.com

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking simulations have been effectively used to predict the binding modes and affinities of pyrazole derivatives with various biological targets. eurasianjournals.comresearchgate.netnih.govresearchgate.net For instance, studies have shown that the 4,5-dihydro-1H-pyrazole ring is a crucial feature for interaction with the COX-2 enzyme. researchgate.net In the context of anticancer research, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have revealed potential inhibitory activity. nih.gov Specifically, compounds have been docked within the binding pockets of targets like VEGFR-2, Aurora A, and CDK2, with some derivatives showing promisingly low binding energies, indicating strong potential for inhibition. nih.gov

For example, a study on fluorinated pyrazole derivatives, including 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, investigated their potential as anti-breast cancer agents by docking them to the human estrogen receptor alpha (ERα). mdpi.comaip.org The results indicated strong binding affinities, comparable to the native ligand, suggesting their potential as ERα inhibitors. mdpi.comaip.org The binding energy for 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was found to be -10.77 kcal/mol, with an inhibition constant (Ki) of 12.69 nM. aip.org Similarly, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole exhibited a binding affinity of -10.61 Kcal/mol and a Ki of 16.71 nM. mdpi.com

| Compound | Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| 5-(2-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | -10.77 | 12.69 nM |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | -10.61 | 16.71 nM |

These studies underscore the utility of molecular docking in identifying promising lead compounds and elucidating the structural basis for their activity. ijpbs.com The ability to predict how these molecules will bind to their targets is a critical first step in the rational design of new and more effective therapeutic agents. eurasianjournals.com

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking simulations is the identification of key amino acid residues within the binding pocket of a target protein that are crucial for ligand interaction. eurasianjournals.comnih.gov The pyrazole ring, with its capacity for hydrogen bonding and π-stacking interactions, often plays a central role in these interactions. nih.gov

For instance, in the context of protein kinase inhibition, the pyrazole scaffold can form hydrogen bonds with residues in the hinge region of the kinase, a common feature of ATP-competitive inhibitors. nih.gov The aromatic nature of the pyrazole ring also allows for π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site, which can significantly enhance binding affinity. nih.gov

In a study of pyrazole derivatives as RET kinase inhibitors, docking and molecular dynamics simulations revealed that the most active compound formed four hydrogen bonds with the active site residues, including a critical interaction with Ala807 in the hinge region. nih.gov Similarly, docking of a fluorinated pyrazole against the estrogen receptor α (ERα) identified interactions with key residues such as Arg394 and Glu353. mdpi.com

The table below summarizes key amino acid interactions for various pyrazole derivatives with their respective targets, as identified through molecular docking studies.

| Compound/Derivative Class | Target | Key Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Pyrazole Derivatives | Protein Kinases | Hinge Region Residues (e.g., Ala807) | Hydrogen Bonding |

| Pyrazole Derivatives | Protein Kinases | Aromatic Residues (e.g., Tyrosine) | π-Stacking |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | Arg394, Glu353 | Not specified |

| Aminopyrazole Derivatives | COX-2 | Phe504, Arg499, Tyr341, Ser516, Arg106 | Hydrogen Bonding |

Understanding these specific interactions is vital for the optimization of lead compounds, as modifications can be made to the ligand structure to enhance its interaction with these key residues, thereby improving its potency and selectivity. eurasianjournals.comnih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions and the conformational stability of molecules over time. eurasianjournals.com These simulations are particularly valuable for validating the results of molecular docking and for observing the behavior of a compound within a biological environment. rsc.orgresearchgate.net

MD simulations have been employed to study the stability of pyrazole derivatives within the active sites of their target proteins. rsc.orgnih.gov For example, a 100 ns MD simulation was used to confirm the stability of a potent pyrazole-based RET kinase inhibitor within the enzyme's active site. nih.gov The root mean square deviation (RMSD) of both the ligand and the protein remained stable throughout the simulation, indicating a stable binding conformation. nih.gov

In another study, MD simulations of pyrazole-carboxamide derivatives docked to carbonic anhydrase receptors (hCA I and hCA II) showed that the compounds maintained good stability within the binding sites with only minor conformational changes. nih.gov This stability over time, as revealed by MD simulations, provides greater confidence in the predicted binding modes from molecular docking. nih.gov

The conformational preferences of pyrazole derivatives themselves have also been investigated using theoretical calculations. bohrium.com Studies have shown that while some derivatives may exhibit an open conformation in the solid state, theoretical calculations suggest a preference for a folded conformation in the gaseous state. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijsdr.org 3D-QSAR, in particular, uses the three-dimensional properties of molecules to predict their activity. researchgate.net

QSAR studies have been instrumental in the optimization of pyrazole derivatives for various pharmacological activities. ijsdr.orgnih.gov For instance, a 3D-QSAR model was developed for a series of pyrazole derivatives with antibacterial activity, leading to the generation of a pharmacophore hypothesis with features like hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net This model, which showed good predictive power (R² = 0.9031, Q² = 0.9004), was then used to guide the design of new, more potent compounds. researchgate.net

In another example, a 3D-QSAR model guided the rational design and synthesis of novel pyrazole β-ketonitrile derivatives as succinate (B1194679) dehydrogenase inhibitors for potential use as fungicides. nih.gov The resulting compounds showed excellent inhibitory activity, validating the predictive power of the QSAR model. nih.gov

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activity is chosen. ijsdr.org

Molecular Modeling: The 3D structures of the compounds are generated and optimized. ijsdr.org

Alignment: The molecules are aligned based on a common substructure or pharmacophore. ijsdr.org

Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule.

Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. ijsdr.org

Model Validation: The predictive ability of the model is tested using an external set of compounds. ijsdr.org

In Silico ADMET Prediction Methodologies for Drug-Likeness Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico ADMET prediction provides a rapid and cost-effective way to evaluate the "drug-likeness" of a compound before it undergoes expensive and time-consuming experimental testing. nih.govresearchgate.net

Several pyrazole derivatives have been subjected to in silico ADMET profiling. nih.govmdpi.comnih.gov These studies often utilize tools that predict properties based on Lipinski's Rule of Five, which provides a general guideline for the oral bioavailability of a drug. nih.gov

For a series of pyrazole-carboxamides, ADMET analysis indicated that the compounds were not likely to be toxic, as they did not show AMES toxicity. nih.gov In another study of pyrazole derivatives as potential agents against Chagas disease, in silico predictions suggested good oral bioavailability for all the tested analogs. mdpi.com However, some derivatives were predicted to be substrates for P-glycoprotein (P-gp), an efflux pump that can reduce drug efficacy. mdpi.com

The following table presents a hypothetical example of an in silico ADMET profile for a 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole analogue.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for oral absorption |

| LogP | < 5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | Good for membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good for membrane permeability |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Lower risk of drug-drug interactions |

| AMES Toxicity | Predicted non-mutagenic | Lower risk of carcinogenicity |

| P-gp Substrate | Predicted non-substrate | Higher potential for brain penetration and reduced efflux |

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. aip.org It is a powerful tool for predicting a wide range of molecular properties, including electronic and spectroscopic characteristics. researchgate.netresearchgate.net

DFT calculations have been applied to pyrazole derivatives to understand their geometric and electronic properties. aip.orgtandfonline.com These calculations can provide insights into the distribution of electron density, which is crucial for understanding a molecule's reactivity and intermolecular interactions. aip.org For instance, the molecular electrostatic potential (MEP) can be calculated to identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. aip.org

Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (FT-IR and Raman). researchgate.netnih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.netresearchgate.net In a study of two new pyrazole derivatives, DFT calculations were used to obtain information about their reactive properties, and the results were complemented by molecular dynamics simulations and molecular docking. researchgate.net The calculated vibrational spectra showed good agreement with the experimental data, supporting the proposed structures. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for Fluorophenyl Pyrazole Derivatives

Influence of Substituent Variation on Biological Activity and Potency

The biological activity and potency of 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole derivatives are profoundly influenced by the nature and position of substituents on both the 3-fluorophenyl and the 5-phenyl rings. Systematic modifications of these aromatic systems have been a cornerstone of medicinal chemistry efforts to fine-tune the pharmacological properties of these compounds for various therapeutic targets, including cannabinoid receptors and kinases. elsevierpure.comnih.gov

The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins. For instance, in the context of cannabinoid receptor (CB1) antagonists, research on analogous 1,5-diarylpyrazoles has underscored the critical role of substitution on the 5-phenyl ring. elsevierpure.comacs.org Studies have shown that a para-substituted phenyl ring at this position is a key structural requirement for potent and selective CB1 receptor antagonistic activity. elsevierpure.comacs.org The electronic nature of these substituents is also a determining factor; electron-withdrawing groups such as chloro, bromo, or iodo at the para position of the 5-phenyl ring have been shown to enhance antagonistic potency. elsevierpure.com

Conversely, the introduction of electron-donating groups or bulky substituents can have varied effects depending on the specific biological target. For some targets, these groups may enhance activity by improving interactions with the receptor's binding pocket, while for others, they may lead to a decrease in potency due to steric hindrance or unfavorable electronic interactions. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of pyrazole (B372694) derivatives, drawing from studies on analogous systems.

| Scaffold | Substituent (Position) | Observed Effect on Biological Activity | Target |

| 1,5-Diarylpyrazole | p-Iodo on 5-phenyl | Increased potency | Cannabinoid Receptor 1 (CB1) |

| 1,5-Diarylpyrazole | p-Chloro on 5-phenyl | Maintained high potency | Cannabinoid Receptor 1 (CB1) |

| 1,5-Diarylpyrazole | Unsubstituted 5-phenyl | Reduced potency | Cannabinoid Receptor 1 (CB1) |

| 1-(Aryl)-3-carboxamide-pyrazole | 2,4-Dichlorophenyl at 1-position | Essential for high antagonistic activity | Cannabinoid Receptor 1 (CB1) |

| 1,5-Diarylpyrazole | p-CH3 on 5-phenyl | Significant effect on anticancer activity | EGFR/JNK-2 |

| 1,5-Diarylpyrazole | p-Cl on 5-phenyl | Significant effect on anticancer activity | EGFR/JNK-2 |

This table is generated based on findings from analogous pyrazole derivatives to illustrate general SAR principles.

Positional Isomerism and Its Impact on Pharmacological Profiles

The precise positioning of the fluorine atom on the N-1 phenyl ring of 1-phenyl-5-phenyl-1H-pyrazole derivatives is a critical determinant of their pharmacological profiles. The change from a 3-fluorophenyl to a 2-fluorophenyl or 4-fluorophenyl isomer can significantly alter the molecule's conformation, electronic distribution, and metabolic stability, leading to distinct interactions with biological targets.

A notable example of the pharmacological significance of the 3-fluorophenyl moiety is seen in the derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21). This compound has been shown to possess antihypertensive effects in spontaneously hypertensive rats. nih.gov The mechanism of action is believed to involve the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and interactions with muscarinic receptors. nih.gov The specific placement of the fluorine at the meta position of the phenyl ring is crucial for this observed activity.

While direct comparative studies on the 2-fluoro and 4-fluoro isomers of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that such positional changes would likely lead to different pharmacological outcomes. For instance, a fluorine atom at the ortho position (2-fluoro) could induce a conformational twist in the phenyl ring relative to the pyrazole core, which might be either beneficial or detrimental to binding affinity depending on the target's topology. A para-fluoro (4-fluoro) substitution would primarily alter the electronic properties at that position, which could influence key interactions within a receptor binding site.

The table below illustrates the importance of positional isomerism in a related series of fluorinated pyrazole derivatives.

| Compound | Fluorine Position | Biological Target | Observed Activity |

| LQFM-21 | 3-Fluoro | Vasculature/Heart | Antihypertensive |

| Analog A (Hypothetical) | 2-Fluoro | - | Potentially altered conformational and binding properties |

| Analog B (Hypothetical) | 4-Fluoro | - | Potentially different electronic interactions and metabolic stability |

This table highlights the known activity of a 3-fluorophenyl pyrazole derivative and the expected impact of positional isomerism based on established medicinal chemistry principles.

Rational Design and Optimization Strategies for Fluorophenyl Pyrazole Analogues

The development of potent and selective fluorophenyl pyrazole analogues is often guided by rational design and optimization strategies. These approaches leverage structural information from the biological target, typically a protein kinase or a receptor, to design molecules with improved binding affinity and pharmacological properties. nih.gov

Structure-based drug design is a powerful tool in this process. By utilizing the crystal structure of a target protein, researchers can design pyrazole derivatives that fit snugly into the active site and form key interactions with specific amino acid residues. For example, in the design of p38 MAP kinase inhibitors, a binding model based on the crystal structure of a pyrazole inhibitor bound to the enzyme was used to guide the synthesis of new analogues with improved in vivo activity. nih.gov This often involves the strategic placement of substituents to exploit hydrophobic pockets or to form hydrogen bonds with the protein backbone.

Another key optimization strategy is the use of computational chemistry, such as quantitative structure-activity relationship (QSAR) studies. QSAR models can identify the physicochemical properties of the pyrazole derivatives that are most critical for their biological activity, allowing for the prediction of the potency of novel analogues before their synthesis.

Furthermore, molecular hybridization, which involves combining pharmacophoric elements from different known active compounds, has been successfully employed. For instance, the design of 1,5-diarylpyrazole carboxamide derivatives as potential EGFR inhibitors was based on hybridizing fragments from known anticancer agents. ekb.egekb.eg The pyrazole core often serves as a central scaffold to which different functional groups and ring systems are attached to modulate activity and selectivity. nih.gov

These rational design approaches, combined with traditional medicinal chemistry expertise, have proven to be highly effective in the optimization of fluorophenyl pyrazole analogues for a wide range of therapeutic applications.

Future Directions and Therapeutic Perspectives for 1 3 Fluorophenyl 5 Phenyl 1h Pyrazole Research

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core strategy for advancing 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole as a therapeutic lead involves the synthesis of new derivatives with superior potency and target selectivity. The pyrazole (B372694) ring is amenable to various substitution reactions, offering extensive possibilities for structural modification and optimization. nih.gov Research on other pyrazole-based compounds has demonstrated that minor structural changes can lead to significant improvements in biological activity. frontiersin.org

Future work should systematically explore substitutions at various positions on both the pyrazole core and its phenyl rings. For instance, introducing electron-donating or electron-withdrawing groups, hydrogen bond donors/acceptors, or larger heterocyclic moieties could modulate the compound's electronic properties and steric profile, thereby enhancing its interaction with specific biological targets. The goal is to identify derivatives that exhibit high affinity for a desired target while minimizing off-target effects. researchgate.net A key approach in lead optimization is to enhance hydrophobicity to improve affinity for certain domains, such as the GyrB domain in bacteria, or to modify steric and electronic effects to boost potency. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Pyrazole Scaffolds This table, based on findings from various pyrazole derivatives, illustrates potential avenues for modifying this compound.

| Substituent/Modification | Position on Pyrazole Core | Potential Impact on Biological Activity | Reference Compound Class |

| Trifluoromethyl (-CF3) | C3 | Increased cytotoxicity against cancer cell lines. | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole |

| Carbothioamide | C3 | Foundation for creating derivatives with significant antimicrobial activity. nih.gov | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide |

| Aryl/Heteroaryl Groups | C3 / C5 | Can confer a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov | 3,5-Diaryl pyrazoles |

| Sulfonamide | N1-phenyl | Potential for potent enzyme inhibition (e.g., N-Myristoyltransferase), with opportunities to improve CNS penetration by capping the sulfonamide. acs.orgacs.org | Pyrazole Sulfonamides |

| Fused Ring Systems | N/A | Creation of rigid structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines with unique electronic and biological properties. chim.itnih.gov | Fused Pyrazoles |

This table is illustrative and compiles data from a range of pyrazole compounds to suggest future research directions for the title compound.

Exploration of Untapped Therapeutic Applications and Targets

The known pharmacological activities of pyrazole derivatives are extensive, spanning anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govresearchgate.net While the specific therapeutic profile of this compound is not yet defined, the established bioactivity of its structural class provides a roadmap for future investigations.

Initial screening efforts should assess its activity against a broad panel of targets associated with diseases where other pyrazoles have shown promise. For example, many pyrazole-containing drugs are successful kinase inhibitors used in oncology. nih.govnih.gov Therefore, evaluating the inhibitory activity of this compound and its derivatives against kinases like VEGFR, EGFR, and BRAF could be a fruitful line of inquiry. nih.gov Similarly, given the role of pyrazolines as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), exploring the potential of this compound in the context of neurodegenerative disorders is warranted. nih.govacs.org

Table 2: Potential Therapeutic Targets for Pyrazole-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

| Kinases | VEGFR, EGFR, BRAF, JAK, BTK | Oncology, Inflammatory Diseases | nih.govnih.gov |

| Enzymes | COX-2, 5-LOX, MAO, AChE | Inflammation, Pain, Neurodegenerative Disorders | frontiersin.orgnih.govacs.org |

| G-Protein Coupled Receptors | Cannabinoid Receptors | Pain, Neurological Disorders | acs.org |

| Ion Channels | ASIC-1α, TRPV-1 | Pain (Nociception) | frontiersin.org |

| Microbial Enzymes | DNA Gyrase, N-Myristoyltransferase | Infectious Diseases | researchgate.netacs.org |

| Protein-Protein Interactions | PD-1/PD-L1 | Immuno-oncology | mdpi.com |

Molecular docking studies can serve as a preliminary step to predict the binding affinity of this compound to various targets, such as the human estrogen receptor alpha (ERα) for potential anti-breast cancer applications. mdpi.com

Strategic Preclinical Development and Lead Compound Optimization

Once a promising biological activity is identified, a strategic preclinical development plan is essential. This phase focuses on optimizing the lead compound to improve its drug-like properties. A critical component of this process is the establishment of a clear Structure-Activity Relationship (SAR). researchgate.net This involves synthesizing a library of analogues and systematically evaluating how each modification affects potency, selectivity, and pharmacokinetic parameters.

Lead optimization for pyrazole-based compounds has been successfully demonstrated. For instance, in a series of pyrazole sulfonamide inhibitors, modifications were made to enhance blood-brain barrier penetration by reducing the polar surface area and capping the sulfonamide group. acs.org Furthermore, introducing a flexible linker between the pyrazole and another part of the molecule significantly improved selectivity. acs.orgacs.org

For this compound, a preclinical strategy would involve:

SAR-guided Optimization: Systematically altering substituents to enhance target binding and efficacy. researchgate.net

Pharmacokinetic Profiling (ADME): Evaluating the absorption, distribution, metabolism, and excretion properties of lead candidates to ensure they can reach the target tissue in sufficient concentrations and persist for an adequate duration.

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of the target disease to confirm their therapeutic effect.

Toxicity Assessment: Early-stage evaluation to identify and mitigate potential safety concerns.

Methodological Advancements in Pyrazole Research

The efficiency of future research on this compound will be greatly enhanced by adopting modern synthetic and analytical methodologies. Classical methods for pyrazole synthesis, like the Knorr reaction, are well-established but can be time-consuming and sometimes lack selectivity. mdpi.commdpi.com

Recent years have seen significant progress in synthetic organic chemistry, offering more efficient, environmentally friendly, and versatile routes to pyrazole derivatives:

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, improving atom economy and reducing waste. nih.govias.ac.in

Flow Chemistry: Performing reactions in a continuous flow system offers advantages in safety, scalability, and reaction time, particularly for reactions involving hazardous intermediates like diazo compounds. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis. mdpi.commdpi.com

Novel Catalysts: The development of new catalysts, including nano-catalysts, provides milder and more efficient reaction conditions. mdpi.com

These advanced methodologies can accelerate the synthesis of a diverse library of this compound derivatives, providing a solid foundation for comprehensive SAR studies and the rapid identification of optimized lead compounds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.